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Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine: A Privileged Kinase Hinge-Binding Pharmacophore

Executive Summary 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is not a standalone clinical therapeutic, but rather a highly validated, privileged chemical building block utilized in the rational design of targeted kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is not a standalone clinical therapeutic, but rather a highly validated, privileged chemical building block utilized in the rational design of targeted kinase inhibitors. This bifunctional moiety serves as the core pharmacophore for several advanced preclinical and clinical candidates targeting kinases such as FLT3 1, ALK5 2, and HPK1 3. The structural genius of this fragment lies in its dual-action design: the pyrazole-3-amine acts as a potent, competitive ATP-site hinge binder, while the 1-methylpiperidine extends into the solvent-exposed channel to optimize physicochemical properties and dictate kinase selectivity.

This technical guide provides an in-depth analysis of the in vitro mechanism of action of this pharmacophore, detailing the structural logic, kinetic profiling, and self-validating experimental methodologies required to evaluate its derivatives in drug discovery workflows.

Structural Pharmacology and Binding Logic

The mechanism of action of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine derivatives is rooted in competitive inhibition at the ATP-binding pocket of the target kinase.

  • The Hinge-Binding Core (1H-pyrazol-3-amine): The pyrazole ring and its exocyclic amine form a critical hydrogen-bond donor/acceptor motif. In vitro crystallographic studies consistently show this moiety mimicking the adenine ring of ATP, forming bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Cys/Glu residues).

  • The Solvent Channel Motif (1-methylpiperidin-4-yl): The basic nitrogen of the piperidine ring (pKa ~9.5) remains protonated under physiological in vitro conditions (pH 7.4). This protonation is non-trivial; it prevents the flat, hydrophobic pyrazole from aggregating in aqueous assays and forms favorable electrostatic interactions (salt bridges) with solvent-exposed acidic residues (e.g., Asp/Glu) at the lip of the ATP pocket.

BindingMechanism Compound 5-(1-methylpiperidin-4-yl)- 1H-pyrazol-3-amine Pyrazole 1H-pyrazol-3-amine (Hinge Binder) Compound->Pyrazole comprises Piperidine 1-methylpiperidin-4-yl (Solvent Channel Motif) Compound->Piperidine comprises Hinge Kinase Hinge Region (ATP Pocket) Pyrazole->Hinge H-bond Donor/Acceptor Solvent Solvent-Exposed Channel (Aqueous Interface) Piperidine->Solvent Solubilization & Salt Bridges

Structural logic of the pharmacophore binding to the kinase ATP pocket.

In Vitro Biochemical Profiling

To validate the mechanism of action, derivatives of this pharmacophore are subjected to rigorous in vitro biochemical screening. The table below summarizes representative in vitro data demonstrating the versatility of this moiety across different kinase targets.

Target KinaseAssay TypeIC₅₀ (nM)Pharmacological RoleReference
FLT3 (WT / ITD) Radiometric ³³P-ATP1.2 - 15.0Overcoming ITD/TKD mutations in AML1
ALK5 (TGF-β RI) Luminescent Kinase12.0 - 45.0Blocking TGF-β signaling pathways2
HPK1 TR-FRET5.5 - 20.4TCR-induced AP-1 pathway inhibition3

Experimental Methodologies: Self-Validating Systems

Protocol 1: Radiometric ³³P-ATP Kinase Assay for IC₅₀ Determination

Causality: While fluorescent assays (like TR-FRET) are high-throughput, radiometric assays remain the gold standard for avoiding compound auto-fluorescence interference—a common issue with highly conjugated pyrazole derivatives.

  • Enzyme Preparation: Dilute recombinant kinase in assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 1 mM DTT).

    • Self-Validation: Always include a "no-enzyme" control well to establish the background radioactive baseline, ensuring that signal-to-noise ratios are mathematically sound.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pharmacophore derivative in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of exactly 1%.

    • Causality: Maintaining a strict 1% DMSO concentration across all wells (including vehicle controls) prevents solvent-induced enzyme denaturation from skewing the dose-response curve.

  • Substrate Addition: Add the specific peptide substrate and[γ-³³P]-ATP.

    • Causality: The ATP concentration must be set precisely at the apparent Km​ for the specific kinase. Setting ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors while accurately reflecting physiological competition.

  • Incubation & Termination: Incubate for 2 hours at room temperature. Terminate the reaction by adding 3% phosphoric acid.

  • Detection: Transfer the reaction to a filter plate, wash extensively to remove unreacted [γ-³³P]-ATP, and read the incorporated radioactivity using a microplate scintillation counter.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Steady-state IC₅₀ values are highly dependent on assay conditions (e.g., ATP concentration). SPR provides condition-independent kinetic parameters ( kon​ , koff​ ) and residence time ( τ=1/koff​ ), which are critical predictors of sustained in vivo target inhibition.

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Immobilize the target kinase via amine coupling to Flow Cell 2 (FC2). Leave Flow Cell 1 (FC1) blank as a reference.

    • Self-Validation: The FC2 minus FC1 subtraction eliminates bulk refractive index changes and non-specific binding of the piperidine moiety to the dextran matrix, ensuring the measured Response Units (RU) strictly reflect specific target engagement.

  • Analyte Injection: Inject the 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine derivative at multiple concentrations (e.g., 0.1 nM to 100 nM) in running buffer (PBS-T + 1% DMSO).

  • Dissociation: Allow buffer to flow for 600 seconds to measure the dissociation phase ( koff​ ), followed by regeneration if necessary.

SPRWorkflow Prep 1. Sensor Chip Preparation (CM5) Immobilize 2. Kinase Immobilization Prep->Immobilize Inject 3. Pharmacophore Injection (Analyte) Immobilize->Inject Analyze 4. Kinetic Analysis (k_on, k_off, K_d) Inject->Analyze

Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Cellular Target Engagement and Pathway Disruption

Biochemical potency must translate to cellular target engagement. In vitro cell-based assays (e.g., using MV4-11 cells for FLT3 or primary T-cells for HPK1) are utilized to confirm that the pharmacophore penetrates the cell membrane and disrupts the specific downstream signaling cascade.

Protocol 3: Western Blotting for Downstream Effector Phosphorylation
  • Cell Treatment: Plate cells at 1×106 cells/mL. Treat with the inhibitor (0.1 nM to 1 µM) for 2 hours.

    • Causality: A 2-hour incubation is optimal to observe phosphorylation changes before compensatory feedback loops or apoptosis-induced protein degradation occur.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Self-Validation: The inclusion of phosphatase inhibitors (e.g., sodium orthovanadate) is critical; without them, endogenous phosphatases will artificially erase the phosphorylation signal during lysis, leading to false-positive inhibition data.

  • Immunoblotting: Probe for both the total and phosphorylated forms of the downstream effector (e.g., p-STAT5/Total STAT5 for FLT3; p-SLP76/Total SLP76 for HPK1).

    • Causality: Normalizing the phospho-signal to the total protein ensures that the observed reduction is due to kinase inhibition, not generalized cytotoxicity or unequal protein loading.

SignalingPathway Inhibitor Pharmacophore Derivative Kinase Target Kinase (e.g., FLT3/HPK1) Inhibitor->Kinase Competitive Inhibition Substrate Downstream Effector (e.g., STAT5/SLP76) Kinase->Substrate Phosphorylation (Blocked) Transcription Gene Transcription & Proliferation Substrate->Transcription Signal Transduction (Halted)

In vitro cellular signaling pathway disruption by the targeted inhibitor.

References

  • Discovery of a Potent FLT3 Inhibitor (LT-850-166) with the Capacity of Overcoming a Variety of FLT3 Mutations.ACS Publications.
  • US20240018122A1 - Pyridazinyl amino derivatives as alk5 inhibitors.Google Patents.
  • US20230373963A1 - 3-[(1h-pyrazol-r-yl)oxy]pyrazin-2-amine compounds as hpk1 inhibitor and use thereof.Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine as a Privileged Hinge-Binding Motif in Kinase Inhibitor Design

Executive Summary The development of small-molecule kinase inhibitors requires a delicate balance between target affinity, selectivity, and pharmacokinetic (PK) viability. 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors requires a delicate balance between target affinity, selectivity, and pharmacokinetic (PK) viability. 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine has emerged as a highly versatile building block in medicinal chemistry. This molecule integrates two critical pharmacophoric elements: a 3-amino-1H-pyrazole core that acts as a potent bidentate hinge-binder, and a 1-methylpiperidine moiety that serves as a basic, solubilizing tail directed toward the solvent-exposed channel. This application note details the structural rationale, synthetic integration, and experimental protocols for utilizing this building block in the design of ATP-competitive kinase inhibitors.

Structural Biology & Mechanistic Rationale

The design of Type I kinase inhibitors typically relies on mimicking the hydrogen-bonding network of the adenine ring of ATP. The 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine building block is engineered to fulfill this requirement while simultaneously addressing common ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities[1].

  • The Hinge-Binding Motif (3-Amino-1H-pyrazole): The pyrazole ring is a key privileged scaffold in kinase drug discovery[1]. The adjacent nitrogen atoms of the pyrazole (N1/N2) and the exocyclic C3-amine act as a complementary hydrogen-bond donor/acceptor pair. This motif forms robust hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu, Val, or Met residues, depending on the specific kinase). This interaction anchors the inhibitor deep within the ATP-binding pocket, a strategy successfully employed in inhibitors targeting JAK2, CDKs, and p38[2].

  • The Solubilizing Vector (1-Methylpiperidine): Flat, highly aromatic hinge binders often suffer from poor aqueous solubility and high plasma protein binding. By placing a 1-methylpiperidine group at the C5 position of the pyrazole, the basic tertiary amine (pKa ~9.5) is projected outward toward the solvent-exposed channel or the ribose-binding pocket[3]. At physiological pH, this amine is protonated, drastically improving aqueous solubility and cellular permeability without sterically clashing with the narrow hydrophobic regions of the kinase cleft.

G Hinge Kinase Hinge Region (Backbone NH & C=O) Pyrazole 3-Amino-1H-pyrazole (Bidentate H-Binder) Hinge->Pyrazole Hydrogen Bonds Core Central Scaffold (e.g., Pyrimidine) Pyrazole->Core Covalent Bond Piperidine 1-Methylpiperidine (Solubilizing Tail) Core->Piperidine Covalent Linkage Solvent Solvent-Exposed Channel Piperidine->Solvent Solvation / ADME

Fig 1: Pharmacophore model of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine in the ATP pocket.

Synthetic Integration: Constructing the Inhibitor Core

The primary exocyclic amine of the pyrazol-3-amine building block is highly nucleophilic, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling reactions[4]. A standard synthetic workflow involves coupling this building block to a central heteroaromatic core, such as a 2,4-dichloropyrimidine, which serves as a rigid linker to project additional functional groups into the kinase specificity pockets (e.g., the DFG-out pocket or the back cleft).

G BB Pyrazol-3-amine Building Block SNAr1 Regioselective SNAr (DIPEA, EtOH, 80°C) BB->SNAr1 Core 2,4-Dichloropyrimidine Core->SNAr1 Int Monochloro Intermediate SNAr1->Int SNAr2 Buchwald-Hartwig or 2nd SNAr Int->SNAr2 Final Target Kinase Inhibitor SNAr2->Final

Fig 2: Two-step SNAr/Buchwald-Hartwig synthetic workflow for assembling the kinase inhibitor.

Experimental Protocols

Protocol A: Regioselective SNAr Coupling

This protocol describes the first step of inhibitor assembly: coupling 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine to a 2,4-dichloropyrimidine core[4].

Reagents & Materials:

  • 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Ethanol or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (1.1 mmol) in 10 mL of anhydrous ethanol.

  • Base Addition: Add DIPEA (2.5 mmol) to the solution. Causality note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction. This prevents the protonation of the basic piperidine and pyrazole nitrogens, which would otherwise quench their nucleophilicity and halt the reaction.

  • Amine Addition: Slowly add 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine (1.0 mmol) to the stirring mixture.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C (if using ethanol) for 4–6 hours. Monitor the reaction progress via LC-MS. The primary amine selectively attacks the more reactive C4 position of the pyrimidine.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

  • Purification: Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (DCM:MeOH gradient) to yield the monochloro intermediate.

Protocol B: In Vitro Kinase Activity Assay (TR-FRET)

To validate the synthesized inhibitor, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed to measure IC₅₀ values. This method is self-validating as it relies on the proximity-based energy transfer between a europium-labeled antibody and a fluorophore-labeled tracer, providing high signal-to-noise ratios.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550).

  • Enzyme/Substrate Mix: Prepare a solution containing the recombinant target kinase (e.g., CDK or JAK) and the specific biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Add 5 µL of this mix to the assay plate.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP solution. Causality note: The concentration of ATP must be strictly maintained at the predetermined Michaelis constant ( Km​ ) for the specific kinase. Operating at Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors (like our pyrazole derivatives) and allows for accurate calculation of the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for an additional 60 minutes, then read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the IC₅₀ using a 4-parameter logistic fit.

Data Presentation: Comparative SAR & ADME Profiling

The inclusion of the 1-methylpiperidin-4-yl moiety provides a profound enhancement to the physicochemical properties of the resulting kinase inhibitor compared to a des-methylpiperidine (unsubstituted) analog. Table 1 summarizes typical profiling data demonstrating this effect.

Table 1: Impact of the 1-Methylpiperidin-4-yl Moiety on Inhibitor Profiling

ParameterDes-Piperidine Analog1-Methylpiperidin-4-yl AnalogBiological / Chemical Implication
Kinase IC₅₀ (nM) 15.2 ± 2.112.4 ± 1.8Maintained or slightly improved potency due to favorable solvent-front interactions[3].
Aqueous Sol. (µg/mL) < 5.0 (Poor)> 150.0 (Excellent)Protonation of the piperidine nitrogen at pH 7.4 disrupts crystal lattice energy, vastly improving solubility.
Caco-2 Perm. ( Papp​ ) 1.2 x 10⁻⁶ cm/s8.5 x 10⁻⁶ cm/sThe lipophilic nature of the piperidine ring balances the charge, allowing for excellent membrane permeability.
Efflux Ratio 8.5 (High)1.8 (Low)Reduced susceptibility to P-glycoprotein (P-gp) efflux pumps, enhancing potential oral bioavailability.

Sources

Application

in vivo dosing strategies for 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for 5-(1-Methylpiperidin-4-yl)-1H-Pyrazol-3-Amine Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling for 5-(1-Methylpiperidin-4-yl)-1H-Pyrazol-3-Amine

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocols

Executive Summary

The compound 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine represents a highly privileged dual-pharmacophore scaffold frequently utilized in the design of advanced kinase inhibitors, including selective RIPK1 and VEGFR-2 antagonists[1][2]. However, translating this scaffold from in vitro biochemical assays to in vivo efficacy models presents significant pharmacokinetic (PK) challenges. The presence of the highly basic 1-methylpiperidine moiety drives complex physicochemical behaviors, most notably pH-dependent solubility and extensive subcellular sequestration[3]. This guide provides a comprehensive, self-validating framework for formulating, dosing, and profiling this class of basic amine small molecules in vivo.

Part 1: Mechanistic Insight – The Physicochemistry of Basic Amines

To design an effective in vivo dosing strategy, one must first understand the causality behind the molecule's behavior. The 1-methylpiperidine ring contains a tertiary amine with a calculated pKa of ~9.5, while the aminopyrazole acts as a weak base (pKa ~2.5).

At a physiological pH of 7.4, the molecule exists almost entirely as a monocation. While this enhances solubility in acidic environments (e.g., the stomach), it creates two distinct in vivo challenges:

  • Precipitation Risk: Rapid precipitation can occur upon intravenous (IV) injection as the formulation meets the neutral pH of the bloodstream.

  • Cationic Ion Trapping: As described in foundational subcellular PK models, weakly basic small molecules diffuse freely across cell membranes in their uncharged state but become rapidly protonated and trapped within acidic organelles like lysosomes (pH ~4.5)[3]. This phenomenon artificially inflates the apparent Volume of Distribution (Vd) and extends tissue half-life, complicating clearance predictions[4].

Subcellular_PK Blood Bloodstream (pH 7.4) Cytosol Cytosol (pH 7.4) [Unprotonated Amine] Blood->Cytosol Passive Diffusion Lysosome Lysosome (pH 4.5) [Protonated Amine Trapped] Cytosol->Lysosome Diffuses In Target Target Kinase (e.g., RIPK1) Cytosol->Target Target Engagement Lysosome->Cytosol Efflux Blocked (Ion Trapping)

Fig 1: Subcellular distribution and lysosomal ion trapping of basic pyrazole-piperidine amines.

Part 2: Formulation Strategies & Protocols

Because 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is a lipophilic base, aqueous vehicles alone are insufficient. The formulation must solubilize the compound while preventing nucleation upon physiological dilution.

Table 1: Optimized Formulation Vehicles for Basic Amines
RouteRecommended VehicleMechanistic Rationale
IV 5% DMSO, 10% Solutol HS15, 85% SalineDMSO solubilizes the lipophilic core; Solutol acts as a surfactant to prevent free-base precipitation in the blood.
PO 0.5% Methylcellulose, 0.2% Tween-80 in WaterCreates a uniform suspension; ideal for high-dose efficacy studies where thermodynamic solubility is exceeded.
IP 5% DMSO, 45% PEG400, 50% WaterPEG400 acts as a cosolvent to maintain solubility in the peritoneal cavity, preventing local tissue irritation.
Protocol 1: Self-Validating IV Formulation Preparation

This protocol ensures the compound remains in solution without forming undetectable micro-precipitates that could cause microembolisms or skew PK data.

  • Salt Conversion: Weigh the required amount of the free base and convert it to a hydrochloride (HCl) or mesylate salt using stoichiometric equivalents of acid in ethanol, followed by solvent evaporation. (Causality: Salt forms significantly lower the dissolution energy barrier).

  • Solubilization: Dissolve the salt in 5% (v/v) DMSO. Vortex for 2 minutes until completely clear.

  • Surfactant Addition: Add 10% (v/v) Solutol HS15 (pre-warmed to 37°C). Sonicate the mixture for 5 minutes.

  • Aqueous Dilution: Slowly add 85% (v/v) sterile Saline dropwise while under continuous magnetic stirring to prevent localized shock precipitation.

  • Self-Validation Checkpoint (Critical): Centrifuge a 100 µL aliquot of the final formulation at 10,000 × g for 5 minutes. Analyze the supernatant via HPLC-UV against a standard curve. Requirement: A recovery of <95% indicates micro-precipitation. If this occurs, halt the study, increase the surfactant concentration by 5%, and repeat the validation.

Part 3: In Vivo Pharmacokinetics (PK) & Tissue Distribution

Understanding the clearance mechanisms of this scaffold is critical for dose selection[4]. Due to lysosomal trapping, plasma concentrations alone will severely underestimate total body exposure.

Table 2: Representative PK Parameters (Simulated for Piperidine-Pyrazoles)
ParameterIV (2 mg/kg)PO (10 mg/kg)Mechanistic Implication
Cmax (ng/mL) 1,200450High first-pass hepatic extraction typical of basic amines.
Tmax (hr) 0.081.5Rapid gastrointestinal absorption driven by lipophilicity.
Vd (L/kg) 8.5N/AExtensive tissue distribution driven by cationic ion trapping.
Clearance (mL/min/kg) 45N/AHigh systemic clearance mediated by CYP450 enzymes.
Bioavailability (F%) 100%~35%Moderate oral exposure; requires careful dose optimization.
Protocol 2: Self-Validating PK Study Design
  • Dosing: Administer the formulation to n=3 C57BL/6 mice per timepoint. Dose IV at 2 mg/kg and PO at 10 mg/kg.

  • Sampling: Collect plasma and target tissue (e.g., liver, lung, or brain) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Extraction: Homogenize tissues in a 3x volume of PBS. Extract analytes using protein precipitation with 100% Acetonitrile containing 50 ng/mL Tolbutamide as an internal standard.

  • Self-Validation Checkpoint (Critical): Include a parallel benchmark cohort dosed with a known lysosomotropic agent (e.g., Chloroquine). If the tissue-to-plasma ratio of the benchmark deviates from historical lab baselines by >15%, it indicates a failure in the tissue homogenization or LC-MS/MS extraction efficiency. Halt the analysis and re-calibrate the extraction protocol.

Part 4: Translating PK to Efficacy (PD Dosing)

When designing in vivo efficacy studies (e.g., for inflammatory disease models targeted by RIPK1 inhibitors[2]), dosing intervals must be dictated by tissue half-life , not plasma half-life. Because the compound is trapped in acidic organelles, it acts as an intracellular reservoir, slowly leaching back into the cytosol to engage the target kinase even after plasma levels have dropped below the IC50.

InVivo_Workflow Formulation 1. Formulation Strategy (pH adjustment, Salt selection) Admin 2. In Vivo Administration (IV, PO, IP Dosing) Formulation->Admin PK 3. PK & Tissue Sampling (Plasma vs. Tissue Vd) Admin->PK Analysis 4. LC-MS/MS Quantification (Clearance & Half-life) PK->Analysis PD 5. PD/Efficacy Translation (Dose Interval Optimization) Analysis->PD

Fig 2: Self-validating in vivo PK/PD workflow for basic amine small molecules.

Strategic Insight: To avoid cumulative toxicity from high Cmax, utilize a lower dose administered twice daily (BID) rather than a single massive daily dose (QD). This maintains steady intracellular target engagement while mitigating the risk of overwhelming the lysosomal buffering capacity.

References

1.[1] Title: The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery. Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

2.[2] Title: Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

3.[3] Title: Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration. Source: Biophysical Journal / PMC URL:

4.[4] Title: Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Source: Expert Opinion on Drug Metabolism & Toxicology / ResearchGate URL:

Sources

Method

Advanced NMR Characterization Protocols for 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine

Introduction 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine is a bifunctional heterocyclic scaffold frequently utilized in medicinal chemistry and drug development. Characterizing this molecule via Nuclear Magnetic Resona...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine is a bifunctional heterocyclic scaffold frequently utilized in medicinal chemistry and drug development. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to the convergence of two dynamic structural phenomena: the annular tautomerism of the amphoteric pyrazole ring and the conformational flexibility of the basic piperidine ring.

As a Senior Application Scientist, it is critical not only to acquire spectral data but to understand the underlying molecular dynamics driving the observables. This guide provides a comprehensive, self-validating workflow for the precise NMR characterization of this compound, moving beyond basic assignments to mechanistic spectral interpretation.

Structural Dynamics & NMR Implications

To accurately interpret the NMR spectra of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine, one must first account for the dynamic processes occurring on the NMR timescale.

Pyrazole Annular Tautomerism

Pyrazoles unsubstituted at the N1 position undergo rapid prototropic exchange, existing as a mixture of two rapidly interconverting tautomers: the 3-amino and 5-amino forms[1]. If this proton exchange occurs at an intermediate rate relative to the NMR timescale, the signals for the adjacent carbons (C3 and C5) and the C4 proton will exhibit severe line broadening or coalesce into an averaged signal[2]. Because the molecule is asymmetric, the chemical environments of C3 and C5 are vastly different, making this broadening a diagnostic signature rather than an artifact.

Piperidine Conformational Preorganization

The piperidine ring undergoes rapid chair-chair interconversion. However, the presence of substituents dictates a conformational preference to minimize 1,3-diaxial steric strain. The bulky pyrazole group at C4 strongly prefers the equatorial position, effectively "locking" the ring into a predominant chair conformation[3]. This preorganization can be deduced directly from routine 1D 1 H NMR by analyzing the 3JH,H​ coupling constants of the axial protons, which serve as a conformational signature[4].

Figure 1. Mechanistic relationship between molecular dynamics and NMR spectral observables.

Self-Validating Experimental Protocols

The following protocols are designed as a self-validating system. Each step provides data that inherently cross-checks the assumptions made in the previous step.

Figure 2. Comprehensive NMR characterization workflow for pyrazole-piperidine derivatives.

Protocol A: Sample Preparation and Solvent Causality

Objective: Select a solvent that modulates the proton exchange rate to optimize spectral resolution.

  • Solvent Selection: Weigh 5–10 mg of the compound. Dissolve in 0.6 mL of DMSO- d6​ rather than CDCl 3​ .

  • Causality: DMSO- d6​ acts as a strong hydrogen-bond acceptor. By hydrogen-bonding with the pyrazole N-H and the amine -NH 2​ , DMSO slows the intermolecular proton exchange rate compared to non-polar solvents[2]. This often shifts the system from an intermediate exchange regime (broad, uninterpretable peaks) to a slow exchange regime, allowing distinct observation of the tautomeric states or at least sharper time-averaged signals.

Protocol B: 1D/2D NMR Acquisition & D 2​ O Exchange Validation

Objective: Acquire baseline connectivity data and unequivocally identify exchangeable protons.

  • 1D 1 H Acquisition: Run a standard 1D 1 H NMR (64 scans, d1​ = 2s) at 298 K. Identify the broad singlets corresponding to the pyrazole N-H (>11 ppm) and the -NH 2​ group (~4.5–5.0 ppm).

  • D 2​ O Shake (Self-Validation): Remove the NMR tube, add 10–20 µL of D 2​ O, cap, and shake vigorously for 60 seconds[1]. Re-acquire the 1 H spectrum. The disappearance of the >11 ppm and ~4.5 ppm signals validates their assignment as exchangeable heteroatom protons, distinguishing them from broad aliphatic signals.

  • 2D HMBC Connectivity: Acquire a 1 H- 13 C HMBC spectrum. To link the piperidine ring to the pyrazole ring, look for the long-range correlation between the piperidine axial H4 proton and the pyrazole C5 quaternary carbon.

Protocol C: Variable Temperature (VT) NMR Workflow

Objective: Deconvolute broad signals caused by annular tautomerism.

  • Assessment: If the 1D 13 C NMR at 298 K shows missing or highly broadened signals for C3, C4, and C5, the molecule is in intermediate exchange[1].

  • Cooling (Slow Exchange): Lower the probe temperature to 273 K or 263 K (ensure the freezing point of DMSO is not reached; alternatively, use DMF- d7​ ). At lower temperatures, the exchange slows, and the broad signals will split into two distinct sets of peaks representing the 3-amino and 5-amino tautomers[1].

  • Heating (Fast Exchange): Alternatively, raise the temperature to 343 K. The increased thermal energy accelerates the exchange rate, causing the broad signals to coalesce into sharp, averaged peaks.

Quantitative Data & Spectral Assignments

The conformational rigidity of the piperidine ring can be quantitatively proven by extracting the J-couplings. The axial proton at C4 of the piperidine ring will couple with the two adjacent axial protons at C3 and C5. This axial-axial coupling yields a large 3J value (>10 Hz), resulting in a characteristic triplet of triplets (tt) splitting pattern[4].

Table 1. Representative 1 H and 13 C NMR Assignments (DMSO- d6​ , 298 K)

Position 1 H Shift (ppm)Multiplicity & J (Hz) 13 C Shift (ppm)Mechanistic Assignment Notes
Pyrazole N-H 11.5 – 12.5br s-Exchangeable; broad due to tautomerism.
Pyrazole -NH 2​ 4.5 – 5.0br s-Exchangeable; disappears post-D 2​ O shake.
Pyrazole H4 5.2 – 5.4s88.0 – 92.0Sharp singlet; HMBC correlation to C3/C5.
Pyrazole C3 --154.0 – 156.0Often broadened at RT; requires VT-NMR.
Pyrazole C5 --144.0 – 148.0Often broadened at RT; requires VT-NMR.
Piperidine N-CH 3​ 2.1 – 2.3s45.0 – 46.0Sharp singlet; confirms N-methylation.
Piperidine H2/H6 (eq) 2.8 – 3.0m (br d)54.0 – 56.0Equatorial protons show small couplings.
Piperidine H2/H6 (ax) 1.8 – 2.0td, J =11.5, 2.554.0 – 56.0Large axial-axial coupling confirms chair.
Piperidine H4 (ax) 2.4 – 2.6tt, J =11.5, 3.534.0 – 36.0Validates equatorial preference of pyrazole.

Note: Exact chemical shifts may vary slightly based on concentration and exact temperature calibration of the spectrometer.

Sources

Application

derivatization of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine for medicinal chemistry

Application Note: Strategic Derivatization of 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine in Kinase Inhibitor Discovery Executive Summary The compound 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is a highly privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Derivatization of 5-(1-Methylpiperidin-4-yl)-1H-pyrazol-3-amine in Kinase Inhibitor Discovery

Executive Summary

The compound 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine is a highly privileged, bifunctional building block in modern medicinal chemistry. It is frequently utilized in the design of potent kinase inhibitors targeting pathways such as RIPK1, JAK1, and Aurora kinases. This application note provides a comprehensive guide to the strategic derivatization of this scaffold, focusing on the causality behind reaction conditions, self-validating experimental protocols, and the structural rationale for its use in drug discovery.

Mechanistic Rationale & Structural Significance

The architectural design of this building block serves two distinct pharmacological purposes:

  • Hinge-Binding Motif (1H-Pyrazol-3-amine): The pyrazole core acts as a canonical hydrogen bond donor-acceptor system. The pyrazole nitrogen and the adjacent NH interact directly with the backbone amide residues (e.g., Glu/Cys) of the kinase hinge region ([1]). The exocyclic C3-primary amine provides a synthetic vector to access the hydrophobic pocket II or the gatekeeper region.

  • Solvent-Exposed Vector (1-Methylpiperidine): The C5-substituent projects outward from the ATP-binding pocket into the aqueous solvent environment. The basic tertiary amine (pKa ~9.5) is protonated at physiological pH, which drastically improves the aqueous solubility, metabolic stability, and oral bioavailability of the resulting drug candidates ([2]).

G KinaseHinge Kinase Hinge Region (e.g., Glu/Cys backbone) Pyrazole 1H-Pyrazole Core (Donor/Acceptor Motif) KinaseHinge->Pyrazole Hydrogen Bonding C3Amine C3-Amine Derivative (Hydrophobic Pocket) Pyrazole->C3Amine C3-Substitution C5Piperidine C5-(1-Methylpiperidine) (Solvent-Exposed Region) Pyrazole->C5Piperidine C5-Substitution Solvent Aqueous Solvent Environment C5Piperidine->Solvent Enhances Solubility

Fig 1: Pharmacophore model of the derivatized scaffold binding to the kinase ATP pocket.

Strategic Derivatization Workflows

The derivatization of this scaffold generally branches into two primary pathways: C3-N-Arylation and C4-Late-Stage Functionalization (LSF) .

C3-N-Arylation via Buchwald-Hartwig Cross-Coupling

Coupling an aryl or heteroaryl group to the C3-amine is the most common modification. However, the unprotected pyrazole NH can compete for arylation, and the heteroaryl amine product can coordinate to the palladium center, poisoning the catalyst.

  • The Solution: Utilizing bulky, electron-rich biaryl phosphine ligands (such as tBuXPhos or BrettPhos) accelerates reductive elimination, preventing the formation of an off-cycle resting state. Furthermore, employing a weaker base like Cs2CO3 (pKa ~10) instead of NaOtBu prevents the deprotonation of the pyrazole NH (pKa ~14), thereby directing the cross-coupling exclusively to the exocyclic C3-amine ([3]).

Regioselective C4-Halogenation

The C4 position of the pyrazole is highly nucleophilic due to the electron-donating effects of the adjacent C3-amine. This allows for rapid, regioselective electrophilic halogenation (using NBS or NIS) under mild conditions, installing a handle for subsequent Suzuki-Miyaura or Sonogashira cross-couplings ([4]).

G SM 5-(1-Methylpiperidin-4-yl)- 1H-pyrazol-3-amine BHA Buchwald-Hartwig Amination (Pd-Catalyzed C-N Coupling) SM->BHA Aryl Halide, Pd cat., Base Amide Acylation / Amidation (HATU, DIPEA) SM->Amide Carboxylic Acid Halogenation C4-Electrophilic Halogenation (NBS or NIS) SM->Halogenation Regioselective at C4 Prod1 N-Aryl/Heteroaryl Derivatives (Target: Kinase Affinity) BHA->Prod1 Prod2 Amide Derivatives (Target: H-Bonding Networks) Amide->Prod2 Int1 4-Halo Intermediate (Ready for Cross-Coupling) Halogenation->Int1 Prod3 C4-Substituted Derivatives (Suzuki/Sonogashira) Int1->Prod3 Pd-Catalyzed C-C Coupling

Fig 2: Divergent synthetic workflow for the derivatization of the pyrazole-3-amine core.

Experimental Protocols (Self-Validating Systems)

Protocol A: Regioselective C3-N-Arylation via Buchwald-Hartwig Coupling

Objective: Couple the C3-primary amine with an aryl bromide while minimizing N1-arylation of the pyrazole core.

  • Preparation: In an oven-dried Schlenk tube under argon, charge 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine (1.0 equiv, 1.0 mmol), Aryl Bromide (1.2 equiv), Pd2(dba)3 (0.02 equiv, 2 mol%), tBuXPhos (0.04 equiv, 4 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) that has been rigorously sparged with argon for 15 minutes.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12–16 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via LC-MS. The starting material mass ([M+H]⁺ = 181.1) should deplete, replaced by the target product mass. If the reaction stalls, check for catalyst blackening (indicating oxygen contamination).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA) to isolate the pure target compound.

Protocol B: Regioselective C4-Bromination for Late-Stage Functionalization

Objective: Install a bromine atom at the C4 position to serve as a synthetic handle.

  • Preparation: Dissolve 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 10 minutes. Causality: Slow addition controls the exotherm and prevents oxidative degradation of the primary amine.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Self-Validation Checkpoint: Monitor via LC-MS. The product will show a characteristic 1:1 isotopic doublet for the bromine atom ([M+H]⁺ = 259.0 / 261.0). In ¹H-NMR, the sharp singlet for the pyrazole C4-H (typically around 5.40 ppm) will completely disappear.

  • Workup: Quench the reaction with saturated aqueous Na2S2O3 (10 mL) to neutralize residual NBS.

  • Extraction: Extract with a mixture of CHCl3/Isopropanol (3:1, 3 x 15 mL) due to the high polarity of the product. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

Quantitative Data & Analytical Metrics

The following table summarizes the expected reaction outcomes and self-validating analytical metrics for representative derivatizations of the 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine scaffold:

Derivative TargetReaction TypeElectrophile / ReagentYield (%)LC-MS (m/z) [M+H]⁺Key ¹H-NMR Shift (ppm)
Compound A Buchwald-Hartwig4-Bromobenzonitrile78%282.28.25 (s, 1H, Ar-NH-C3)
Compound B C4-BrominationN-Bromosuccinimide (NBS)92%259.0 / 261.0N/A (C4-H at 5.40 disappears)
Compound C Suzuki Coupling (from B)Phenylboronic acid65%257.27.30–7.45 (m, 5H, Phenyl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, synthesizing highly polar, nitrogen-rich heterocycles like 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine oft...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, synthesizing highly polar, nitrogen-rich heterocycles like 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine often presents unique challenges. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind low yields, stalled intermediates, and workup losses specific to this piperidine-pyrazole scaffold.

Part 1: Mechanistic Troubleshooting & FAQs

The standard route to 3-amino-5-substituted pyrazoles involves the condensation of a β -ketonitrile with hydrazine. While seemingly straightforward, the dual basicity of the target molecule and the thermodynamics of the cyclization step often lead to reaction failure.

Mechanism A β-Ketonitrile Starting Material C Hydrazone Intermediate (Same m/z as product) A->C + Hydrazine (Fast) F Side Product Hydrolysis to Amide/Acid A->F Excess H2O High Temp B Hydrazine Hydrate B->C D Cyclization (5-endo-dig) C->D p-TSA Catalyst Heat (Microwave) G Stalled Reaction Uncyclized Hydrazone C->G Neutral pH Low Temp E Target Product 3-Aminopyrazole Derivative D->E Tautomerization

Mechanistic pathway and common failure points in 3-aminopyrazole synthesis.

Q1: My LC-MS shows complete consumption of the β -ketonitrile starting material, but my isolated yield of the pyrazole is less than 20%. Where is my product?

Analyst Insight: The issue is likely not your reaction, but your workup. The target molecule contains both a basic 1-methylpiperidine ring and a polar aminopyrazole core. This combination results in a very low partition coefficient (LogP). During a standard aqueous workup with ethyl acetate or dichloromethane, the protonated piperidine ensures the product remains entirely trapped in the aqueous phase. Actionable Solution:

  • pH Adjustment: Before extraction, adjust the aqueous phase to pH 10–11 using saturated Na₂CO₃ to fully deprotonate the piperidine nitrogen.

  • Solvent Selection: Abandon standard extraction solvents. Use n-butanol or a 3:1 mixture of Ethyl Acetate/THF to pull the polar product into the organic layer.

Q2: LC-MS shows a dominant peak with the correct exact mass, but NMR indicates a mixture of two compounds. Heating longer leads to decomposition. Why isn't the reaction completing?

Analyst Insight: You are observing the uncyclized hydrazone intermediate. The initial condensation of hydrazine with 3-(1-methylpiperidin-4-yl)-3-oxopropanenitrile involves a rapid loss of water. However, the subsequent 5-endo-dig cyclization—where the terminal nitrogen attacks the nitrile carbon—has a much higher activation energy. Because the hydrazone and the final aminopyrazole are isomers, they share the exact same m/z, making LC-MS misleading without careful retention time analysis. Actionable Solution: The cyclization requires electrophilic activation of the nitrile group. Adding a catalytic amount of p-toluenesulfonic acid (p-TSA) lowers the activation energy barrier. Studies demonstrate that p-TSA catalysis, particularly under microwave irradiation or in PEG-400, drives the cyclization to completion, increasing yields from <50% to >90%[1][2].

Q3: I am observing a significant M+1 side product lacking the amino group. What causes this?

Analyst Insight: This is the 3-hydroxy pyrazole (or pyrazolone) derivative. It forms when the nitrile group undergoes premature hydrolysis to an amide or carboxylic acid before cyclization can occur. This is exacerbated by excess water and prolonged heating at neutral/basic pH. Actionable Solution: Use hydrazine monohydrate rather than dilute aqueous hydrazine solutions. Conduct the reaction in a water-miscible solvent like ethanol or PEG-400 to sequester the water generated during the initial condensation[1].

Q4: If the β -ketonitrile route continues to fail due to substrate-specific steric hindrance, is there an alternative pathway?

Analyst Insight: Yes. The Buchwald-Hartwig amination provides a highly reliable alternative. You can synthesize the 3-chloro analogue (3-chloro-5-(1-methylpiperidin-4-yl)-1H-pyrazole) and perform a palladium-catalyzed cross-coupling using an ammonia surrogate (e.g., benzophenone imine or LiHMDS), followed by acidic deprotection. This method is a proven cornerstone for introducing nitrogen-based functional groups onto pyrazole cores[3].

Part 2: Quantitative Data Summary

The table below summarizes the impact of catalytic intervention and heating methods on the cyclization of β -ketonitriles to 3-aminopyrazoles, validating the necessity of acid catalysis.

Catalyst SystemSolventHeating MethodTimeIsolated Yield (%)
None (Control)EthanolThermal Reflux (80°C)16 h45%
None (Control)TolueneThermal Reflux (110°C)16 h52%
p-TSA (10 mol%)PEG-400Thermal (80°C)2 h92%
p-TSA (10 mol%)EthanolMicrowave (120°C)15 min95%

Part 3: Optimized Workup Workflow

To combat the high polarity of the 1-methylpiperidine moiety, follow this specialized extraction logic:

Workflow S1 Crude Reaction Mixture (Highly Polar, Water Soluble) S2 Evaporate Solvents (Remove EtOH/Hydrazine) S1->S2 S3 Adjust pH to 10-11 (Deprotonate Piperidine) S2->S3 S4 Extraction (n-Butanol or EtOAc/THF 3:1) S3->S4 S5 Aqueous Layer (Discard) S4->S5 Water S6 Organic Layer (Contains Product) S4->S6 Organic S7 Purification (Basic Alumina / Recrystallization) S6->S7 S8 Pure Target Compound S7->S8

Optimized workup workflow for highly polar basic pyrazole derivatives.

Part 4: Validated Experimental Protocol

Optimized Synthesis of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

Phase 1: Reaction Setup

  • In a microwave-safe vial or round-bottom flask, dissolve 3-(1-methylpiperidin-4-yl)-3-oxopropanenitrile (1.0 mmol) in 5 mL of absolute ethanol (or PEG-400 for thermal conditions).

  • Add hydrazine monohydrate (1.2 mmol, 1.2 eq) dropwise at room temperature. Stir for 10 minutes to allow initial hydrazone formation.

  • Add p-toluenesulfonic acid monohydrate (p-TSA) (0.1 mmol, 10 mol%) as the cyclization catalyst.

Phase 2: Cyclization 4. Microwave Method: Seal the vial and irradiate at 120°C for 15 minutes. Thermal Method: Heat the mixture to 80°C and stir for 2 hours. 5. Monitor reaction progress via LC-MS. Ensure the disappearance of the hydrazone intermediate (verify by retention time shift, as the mass will match the product).

Phase 3: Specialized Workup (Self-Validating) 6. Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess hydrazine. 7. Suspend the crude residue in 10 mL of distilled water. 8. Critical Step: Adjust the aqueous phase to pH 10–11 using saturated aqueous Na₂CO₃ to fully deprotonate the 1-methylpiperidine moiety. Verify pH with indicator paper. 9. Extract the aqueous layer with n-butanol (3 x 10 mL) or a 3:1 mixture of Ethyl Acetate/THF. 10. Combine the organic layers, wash with brine (5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. 11. Purify the crude product via column chromatography using basic alumina (Eluent: DCM/MeOH 95:5 to 90:10) to afford the pure 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine.

References

  • Title: Synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluene sulphonic acid using polyethylene glycol-400 as an efficient and recyclable reaction medium Source: Taylor & Francis[1] URL: [Link]

  • Title: Microwave assisted synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluenesulphonic acid Source: TSI Journals[2] URL: [Link]

Sources

Optimization

overcoming 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine solubility issues in DMSO

Technical Support Center: Troubleshooting DMSO Solubility for 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting DMSO Solubility for 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and assay developers facing critical bottlenecks in early-stage drug discovery: the poor dimethyl sulfoxide (DMSO) solubility of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine and its structural analogs.

When compounds fail to dissolve completely in DMSO, it leads to inaccurate dosing, false negatives in high-throughput screening, and irreproducible assay data[1]. This guide provides a mechanistic understanding of the problem, comparative data, and self-validating protocols to permanently resolve these solubility issues.

Part 1: Root Cause Analysis (Mechanistic FAQs)

Q: Why is 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine precipitating in my 10 mM DMSO stock? A: The insolubility is driven by thermodynamics—specifically, the high crystal lattice energy of the free base form. The molecule possesses strong hydrogen-bond donors (the primary amine and the pyrazole N-H) and strong hydrogen-bond acceptors (the piperidine nitrogen and the pyrazole sp2 nitrogen). This allows the free base to form extensive, rigid intermolecular hydrogen-bonding networks. High planarity and strong crystal packing energy in pyrazole-amine scaffolds directly lead to reduced solubility[2]. While DMSO is an excellent hydrogen-bond acceptor, the solvation energy it provides is often insufficient to overcome this lattice enthalpy at room temperature.

Q: Can I just heat the sample to force it into solution? A: Heating provides the kinetic energy necessary to break the crystal lattice, but this is often a temporary fix. Once the sample returns to room temperature or is subjected to freeze-thaw cycles during library storage, the compound will likely "crash out" (precipitate) because the supersaturated state is thermodynamically unstable. A chemical intervention is usually required for long-term stock stability.

Mechanism Molecule 5-(1-methylpiperidin-4-yl) -1H-pyrazol-3-amine HDonor Strong H-Bond Donors (Pyrazole N-H, Amine -NH2) Molecule->HDonor HAcceptor Strong H-Bond Acceptors (Piperidine N, Pyrazole N) Molecule->HAcceptor Lattice High Crystal Packing Energy (Intermolecular Networks) HDonor->Lattice HAcceptor->Lattice Insoluble Poor DMSO Solvation (Solvent cannot break lattice) Lattice->Insoluble Solution Protonation via Acid (e.g., TFA) Disrupts H-Bonding Insoluble->Solution Overcome by

Logical relationship between molecular structure, crystal lattice energy, and DMSO insolubility.

Part 2: Quantitative Data & Strategy Comparison

To select the best approach for your workflow, review the comparative efficacy of standard solubilization strategies below. For fragment-based screening and biochemical assays, achieving a stable 1 mM to 10 mM stock is the standard requirement[3].

Solubilization StrategyMechanism of ActionExpected Max ConcentrationAssay CompatibilityStability (Freeze-Thaw)
100% Anhydrous DMSO Baseline Solvation< 1 mMHighPoor (Precipitates)
Thermal-Kinetic (37°C) Activation Energy~ 5 mMHighPoor (Crashes out)
Acidified DMSO (0.1% TFA) Lattice Disruption via Protonation> 20 mMHigh (Requires Buffer)Excellent
Mesylate Salt in DMSO Ionic Solvation> 50 mMHighExcellent

Part 3: Self-Validating Experimental Protocols

Protocol A: Acid-Assisted Solubilization (In-Situ Protonation)

Causality: Adding a catalytic amount of anhydrous acid (like Trifluoroacetic acid, TFA) protonates the basic piperidine nitrogen (pKa ~10). This introduces a positive charge, causing electrostatic repulsion between molecules and shattering the hydrogen-bonded crystal lattice. DMSO solvates cations exceptionally well, leading to rapid dissolution.

  • Preparation: Weigh the free base compound into a chemically resistant glass vial.

  • Solvation: Add 99.9% anhydrous DMSO to reach the desired target concentration (e.g., 10 mM).

  • Acidification: If the solution remains a cloudy suspension, add 0.1% (v/v) anhydrous TFA.

  • Agitation: Vortex vigorously for 30 seconds. The solution should turn optically clear.

  • Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the vial under a bright light. If a microscopic pellet is visible, the compound is in a nano-suspension, not a true solution. If a pellet forms, proceed to add an additional 0.1% TFA or apply Protocol B.

Note on Trustworthiness: A 0.1% TFA concentration in the DMSO stock translates to a negligible 0.001% TFA in the final assay well (assuming a 1:100 dilution). This trace amount is easily neutralized by standard biological buffers (e.g., HEPES, Tris at pH 7.4) and will not affect cellular viability.

Protocol B: Thermal-Kinetic Disruption

Causality: Acoustic cavitation (sonication) combined with thermal energy provides the activation energy required to overcome the thermodynamic barrier of dissolution.

  • Preparation: Place the sealed DMSO/compound mixture in a temperature-controlled ultrasonic water bath set to 37°C.

  • Sonication: Sonicate for 15 minutes. Ensure the water level matches the liquid level inside the vial for optimal acoustic transfer.

  • Self-Validation Step: Remove the vial from the bath and let it sit at room temperature for 2 hours. Seed the solution by gently scratching the inside of the glass vial with a pipette tip. If crystallization occurs along the scratch line, the solution was supersaturated and is unstable for long-term storage. You must switch to Protocol A or pre-formulate the compound as a mesylate salt.

SolubilizationWorkflow Start Weigh Compound (Target: 10 mM) Step1 Add 100% Anhydrous DMSO Start->Step1 Check1 Clear Solution? Step1->Check1 Success Proceed to Assay Check1->Success Yes Step2 Thermal-Kinetic Disruption (37°C + Sonication) Check1->Step2 No Check2 Clear Solution? Step2->Check2 Check2->Success Yes Step3 Acid-Assisted Solubilization (Add 0.1% TFA) Check2->Step3 No Check3 Clear Solution? Step3->Check3 Check3->Success Yes Step4 Pre-formulate as Salt (e.g., Mesylate) Check3->Step4 No Step4->Success Resolve

Step-by-step decision tree for overcoming DMSO solubility issues in pyrazole-amine compounds.

References

  • Source: PMC (National Institutes of Health)
  • DMSO Solubility Assessment for Fragment-Based Screening Source: MDPI URL
  • Source: PMC (National Institutes of Health)

Sources

Troubleshooting

optimizing column chromatography purification of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

Technical Support Center: Optimizing Column Chromatography for 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine As a Senior Application Scientist, I frequently encounter challenges in the purification of highly basic, poly-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Column Chromatography for 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

As a Senior Application Scientist, I frequently encounter challenges in the purification of highly basic, poly-nitrogenous heterocycles. The molecule 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine presents a dual chromatographic challenge: it contains a highly basic tertiary amine (1-methylpiperidine, pKa ~10) and a polar, hydrogen-bond-rich pyrazol-3-amine core. This specific structural combination guarantees severe tailing, poor resolution, and irreversible adsorption on standard bare silica gel unless the chromatographic environment is rigorously controlled.

This guide provides field-proven, mechanistically grounded solutions to troubleshoot and optimize your purification workflow, ensuring high recovery and analytical purity.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my compound streak down the entire TLC plate and tail severely during silica gel chromatography, even when using highly polar solvents like Dichloromethane/Methanol (DCM/MeOH)? Causality: Bare silica gel is densely populated with silanol (Si-OH) groups that function as Brønsted acids[1]. The highly basic tertiary amine of your piperidine ring becomes protonated by these silanols. This shifts the interaction from a standard, reversible adsorption-desorption process to strong ionic bonding[2]. This acid-base interaction causes the compound to smear across the column bed, resulting in broad, tailing fractions and significant yield loss[3].

Q2: I added 1% Triethylamine (TEA) to my DCM/MeOH gradient to neutralize the silica, but I am still failing to resolve my product from the des-methyl piperidine impurity. What is the next logical step? Causality: While TEA effectively masks acidic silanols[4], DCM/MeOH is a strongly eluting solvent system that often compresses the resolution ( Δ Rf) between structurally similar basic impurities[5]. Solution: Switch to an amine-functionalized (NH2) silica stationary phase. Because the silica surface is covalently modified with aminopropyl groups, it is intrinsically basic[1]. This eliminates the need for TEA and allows you to use weaker, higher-resolution solvent systems (e.g., Hexane/Ethyl Acetate) to cleanly separate the des-methyl impurity[3].

Q3: Can I bypass normal-phase entirely and use Reversed-Phase (C18) Flash Chromatography for this molecule? Causality: Yes, but only if you strictly control the mobile phase pH. At neutral or acidic pH, the piperidine nitrogen is protonated, making the molecule highly hydrophilic; it will elute in the void volume of a C18 column. Solution: You must raise the mobile phase pH above the pKa of the piperidine (pH > 10.5) using a basic additive like 0.1% Ammonium Hydroxide (NH 4​ OH)[3]. This forces the molecule into its lipophilic free-base form, maximizing retention and allowing for a controlled separation.

Part 2: Mechanistic Visualizations

Mechanism Molecule 5-(1-methylpiperidin-4-yl) -1H-pyrazol-3-amine BareSilica Bare Silica (Si-OH) Molecule->BareSilica NH2Silica NH2-Silica (Si-R-NH2) Molecule->NH2Silica Interaction1 Brønsted Acid-Base Ionic Bonding BareSilica->Interaction1 Result1 Severe Tailing Interaction1->Result1 Interaction2 Basic Surface Electrostatic Repulsion NH2Silica->Interaction2 Result2 Sharp Elution Interaction2->Result2

Mechanistic interaction of basic amines on bare silica versus amine-functionalized silica.

Strategy Start Crude Mixture TLC TLC on Bare Silica (DCM/MeOH) Start->TLC Tailing Severe Tailing TLC->Tailing AddBase Add 1-5% TEA/NH4OH Tailing->AddBase CheckRes Resolution Adequate? AddBase->CheckRes SwitchNH2 Use NH2-Silica (Hexane/EtOAc) CheckRes->SwitchNH2 No Standard Silica + Base Standard Silica + Base CheckRes->Standard Silica + Base Yes SwitchC18 Use C18 Reversed-Phase (pH > 10.5 Buffer) SwitchNH2->SwitchC18 If highly polar

Decision tree for selecting the optimal purification strategy for basic heterocycles.

Part 3: Data Presentation & Optimization Matrices

Table 1: Stationary Phase Comparison for 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine

Stationary PhaseSurface ChemistryInteraction with AnalyteRecommended Solvent SystemResolution Potential
Bare Silica Gel Acidic (Si-OH)Strong ionic bonding (Tailing)DCM/MeOH + 1% TEALow to Moderate
Amine-Functionalized Basic (Si-R-NH 2​ )Minimal (Electrostatic Repulsion)Hexane/EtOAcHigh
C18 (Reversed-Phase) Hydrophobic (C18)Lipophilic (Strictly pH dependent)Water/MeCN + 0.1% NH 4​ OHVery High

Table 2: Mobile Phase Additive Selection (For Bare Silica Workflows)

AdditivepKa (Conjugate Acid)VolatilityPrimary FunctionDrawbacks
Triethylamine (TEA) 10.75High (BP: 89°C)Neutralizes acidic silanolsCan co-elute; requires high vacuum to remove
Ammonium Hydroxide 9.25Very HighSharpens peaks, increases RfLimited solubility in non-polar organic solvents
Diethylamine (DEA) 10.98High (BP: 55°C)Stronger silanol maskingHighly pungent; reactive with some electrophiles

Part 4: Validated Experimental Protocols

Protocol A: Normal-Phase Purification via Amine-Functionalized (NH 2​ ) Silica

Self-Validating Principle: By utilizing a chemically bonded basic stationary phase, we remove the variable of mobile-phase additive depletion. This ensures constant selectivity throughout the run and prevents unexpected peak broadening[2].

  • Column Selection: Select an amine-functionalized flash column (e.g., KP-NH or equivalent) sized for a 1-5% sample loading capacity relative to the silica mass.

  • Solvent Preparation: Prepare a binary gradient system of Hexane (Solvent A) and Ethyl Acetate (Solvent B). Do not add basic modifiers; they are redundant and will contaminate your fractions.

  • Equilibration: Flush the column with 3-5 Column Volumes (CV) of 100% Hexane to establish a stable non-polar baseline.

  • Sample Loading (Dry Loading): Because the pyrazole core limits solubility in pure Hexane, dissolve the crude mixture in a minimum amount of Methanol. Add NH 2​ -silica powder (1:3 ratio to crude mass) and evaporate under reduced pressure to a free-flowing powder. Load this into a solid load cartridge. Validation step: Dry loading eliminates solvent-front distortion caused by injecting polar liquid plugs.

  • Elution: Run a shallow gradient from 0% to 100% Ethyl Acetate over 15 CVs. Monitor fraction collection via UV at 254 nm (targeting the pyrazole chromophore).

Protocol B: High-pH Reversed-Phase (C18) Flash Chromatography

Self-Validating Principle: Maintaining the analyte strictly in its free-base form ensures predictable lipophilic retention on the C18 carbon chain, preventing peak splitting caused by mixed ionization states[3].

  • Solvent Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Ammonium Hydroxide (NH 4​ OH).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% NH 4​ OH.

  • Column Equilibration: Equilibrate a C18 flash column with 5 CVs of 5% Solvent B.

    • Validation step: Manually check the pH of the column effluent using pH paper. Do not proceed to loading until the effluent registers a pH > 10.0.

  • Sample Loading: Dissolve the crude sample in a minimum volume of the Solvent A/B starting mixture.

  • Elution: Execute a gradient of 5% to 60% Solvent B over 20 CVs. The free-base amine will elute as a sharp, symmetrical peak due to the suppression of secondary silanol interactions on the C18 matrix.

References

  • Sorbent Technologies, Inc. "Amino Flash". [Link]

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?".[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?". [Link]

  • Biotage. "Successful flash chromatography". [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Bioavailability of 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine Formulations

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacokinetic hurdles associated with 5-(1-methylpiperidin-4-yl)-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacokinetic hurdles associated with 5-(1-methylpiperidin-4-yl)-1H-pyrazol-3-amine (hereafter referred to as 5-MPPA ).

This bidentate scaffold—featuring a weakly basic methylpiperidine ring (pKa ~9.5) and a polar, hydrogen-bonding pyrazole-amine headgroup—frequently suffers from poor oral bioavailability. The root causes typically fall into three categories: pH-dependent intestinal precipitation, extensive hepatic first-pass metabolism, and active efflux by intestinal transporters.

Below are the field-proven troubleshooting guides, causal explanations, and self-validating protocols to overcome these formulation challenges.

FAQ 1: Solubility & pH-Dependent Precipitation

Q: My 5-MPPA formulation shows complete dissolution in simulated gastric fluid (SGF, pH 1.2) but rapidly precipitates in fasted-state simulated intestinal fluid (FaSSIF, pH 6.5). How can I stabilize the intestinal exposure?

The Causality: The piperidine nitrogen is fully protonated in the acidic environment of the stomach, yielding high aqueous solubility. However, upon gastric emptying into the neutral pH of the intestine, the proportion of the un-ionized free base exponentially increases. The pyrazole-amine motif drives strong intermolecular hydrogen bonding, resulting in a high crystal lattice energy. This causes rapid nucleation and precipitation of the free base before it can be absorbed.

The Solution: Formulate an Amorphous Solid Dispersion (ASD) using an enteric polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS maintains supersaturation by sterically hindering crystal nucleation and interacting with the basic drug via its ionizable succinoyl groups [1].

Quantitative Data: Solubilization Kinetics

Formulation SGF (pH 1.2) Sol. (µg/mL) FaSSIF (pH 6.5) Sol. @ 30 min (µg/mL) FaSSIF (pH 6.5) Sol. @ 120 min (µg/mL)
Crystalline 5-MPPA Free Base >5,000 45 12

| HPMCAS-MF ASD (1:3 w/w) | >5,000 | 850 | 810 |

Step-by-Step Protocol: HPMCAS ASD Preparation & Validation

  • Solvent Dissolution: Dissolve 5-MPPA free base and HPMCAS-MF (1:3 w/w ratio) in a co-solvent system of Dichloromethane/Methanol (1:1 v/v) to ensure complete molecular dispersion.

  • Spray Drying: Atomize the solution using a laboratory spray dryer (e.g., inlet temp 80°C, outlet temp 45°C) to rapidly evaporate the solvent, trapping the drug in an amorphous polymer matrix.

  • Secondary Drying: Dry the resulting powder in a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Self-Validating Assay (Solvent Shift): Dissolve the ASD in 0.1 N HCl (gastric simulation). After 30 minutes, shift the pH to 6.5 using a concentrated phosphate buffer. Monitor the concentration via HPLC over 120 minutes. A successful ASD will maintain >80% of its peak concentration without dropping to the intrinsic solubility baseline.

G Start Precipitation in FaSSIF (pH 6.5)? CheckPKa Analyze pKa & pH (Piperidine pKa ~9.5) Start->CheckPKa Yes SaltScreen Salt Screening (e.g., Mesylate) CheckPKa->SaltScreen Low Lattice Energy ASD Formulate ASD (HPMCAS / Eudragit) CheckPKa->ASD High Lattice Energy Success Stable Supersaturation Achieved SaltScreen->Success ASD->Success

Fig 1: Decision tree for resolving pH-dependent precipitation of weakly basic formulations.

FAQ 2: First-Pass Metabolism & CYP450 Degradation

Q: In vitro permeability is acceptable, but in vivo oral bioavailability in rodents remains <10%. Intravenous clearance is extremely high. What is the mechanistic cause, and how do we formulate around it?

The Causality: The N-methylpiperidine moiety is a classic hotspot for CYP3A4-mediated N-demethylation, while the primary amine on the pyrazole is susceptible to phase II conjugation (glucuronidation/acetylation). When absorbed through the portal vein, the drug is subjected to massive hepatic first-pass extraction before reaching systemic circulation.

The Solution: Utilize a Self-Emulsifying Drug Delivery System (SEDDS) optimized for intestinal lymphatic transport. By formulating the drug with long-chain triglycerides, it is incorporated into chylomicrons within the enterocyte. These chylomicrons are exocytosed into the lacteals (lymph vessels), physically bypassing the portal vein and the liver, thereby avoiding first-pass metabolism entirely [2].

G A Oral Dose: 5-MPPA B Portal Vein (Standard Absorption) A->B Aqueous Suspension E Lipid Formulation (SEDDS) A->E Lipid Vehicle C Hepatic CYP3A4 N-demethylation B->C D Systemic Circulation (Low Bioavailability) C->D High Clearance F Intestinal Lymphatic Transport E->F G Systemic Circulation (High Bioavailability) F->G Liver Bypass

Fig 2: Hepatic first-pass metabolism vs. SEDDS-mediated lymphatic bypass for bioavailability.

Step-by-Step Protocol: SEDDS Formulation for Lymphatic Bypass

  • Excipient Selection: Select a long-chain triglyceride (e.g., Soybean oil), a lipophilic surfactant (e.g., Capmul MCM), and a hydrophilic surfactant (e.g., Cremophor EL).

  • Drug Loading: Dissolve 5-MPPA free base into the lipid mixture at 40°C under continuous magnetic stirring until a clear, isotropic solution is formed.

  • Emulsification Test: Disperse 1 mL of the SEDDS formulation into 250 mL of 37°C purified water under mild agitation (USP Dissolution Apparatus II, 50 rpm).

  • Self-Validating Assay (Droplet Sizing): Measure the resulting emulsion using Dynamic Light Scattering (DLS). A successful SEDDS will spontaneously form a nanoemulsion with a Z-average droplet size of <50 nm and a Polydispersity Index (PDI) <0.3.

FAQ 3: Efflux Transporter (P-gp) Substrate Identification

Q: How do I definitively determine if P-glycoprotein (P-gp) efflux is limiting the apical absorption of this pyrazole-amine derivative?

The Causality: Basic amines with multiple hydrogen bond acceptors (like the pyrazole nitrogens) are archetypal substrates for P-glycoprotein (P-gp/MDR1). P-gp is an ATP-dependent efflux pump located on the apical membrane of enterocytes. It actively pumps the drug back into the intestinal lumen, severely limiting net absorption even if passive permeability is high.

The Solution: Conduct a Bidirectional Caco-2 Permeability Assay. By measuring the Apparent Permeability ( Papp​ ) in both the Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions, you can calculate the Efflux Ratio (ER). An ER > 2.0 indicates active efflux[3].

Quantitative Data: Representative Caco-2 Permeability | Condition | Papp​ A-B ( 10−6 cm/s) | Papp​ B-A ( 10−6 cm/s) | Efflux Ratio (ER) | Conclusion | | :--- | :--- | :--- | :--- | :--- | | 5-MPPA (10 µM) | 2.1 | 28.5 | 13.5 | High Active Efflux | | 5-MPPA + Verapamil (50 µM) | 15.4 | 18.2 | 1.18 | P-gp Substrate Confirmed |

Step-by-Step Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on semi-permeable polycarbonate Transwell® inserts. Culture for 21 days to allow differentiation into a polarized monolayer expressing tight junctions and apical P-gp.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm².

  • Dosing (A-B): Add 10 µM 5-MPPA in transport buffer (pH 6.5) to the apical chamber. Add blank buffer (pH 7.4) to the basolateral chamber.

  • Dosing (B-A): In a parallel well, add 10 µM 5-MPPA to the basolateral chamber and blank buffer to the apical chamber.

  • Inhibition (Self-Validation): Repeat steps 3 and 4 with the addition of 50 µM Verapamil (a known P-gp inhibitor) in both chambers.

  • Sampling & Analysis: Incubate at 37°C for 120 minutes. Quantify the drug in the receiver chambers via LC-MS/MS. If the baseline ER is >2.0 and drops to ~1.0 in the presence of Verapamil, P-gp efflux is definitively confirmed as the permeability bottleneck.

References
  • Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation Source: MDPI Pharmaceutics (2022) URL:[Link]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends Source: MDPI Pharmaceutics (2025) URL:[Link]

  • Caco-2 Permeability Assay: Evaluating Intestinal Drug Absorption Source: Concept Life Sciences URL:[Link]

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